molecular formula C6H11N5 B13586674 5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole

5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole

Katalognummer: B13586674
Molekulargewicht: 153.19 g/mol
InChI-Schlüssel: WWARKOXYFCMWRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole is a heterocyclic compound that features a tetrazole ring fused with a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrolidine derivatives with azide compounds, followed by cyclization to form the tetrazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the tetrazole ring while minimizing by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 5-[(Pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the molecule .

Wissenschaftliche Forschungsanwendungen

5-[(Pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the molecule .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C6H11N5

Molekulargewicht

153.19 g/mol

IUPAC-Name

5-(pyrrolidin-3-ylmethyl)-2H-tetrazole

InChI

InChI=1S/C6H11N5/c1-2-7-4-5(1)3-6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11)

InChI-Schlüssel

WWARKOXYFCMWRR-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC1CC2=NNN=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.